Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate

Description

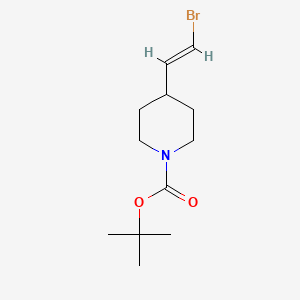

tert-Butyl 4-(2-bromoethenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-bromoethenyl substituent at the 4-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic transformations, while the 2-bromoethenyl moiety provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck) in medicinal chemistry and materials science . Although direct data on this compound are absent in the provided evidence, its structural analogs (e.g., brominated or substituted piperidine derivatives) suggest applications as intermediates in drug discovery and organic synthesis.

Properties

CAS No. |

2138824-00-5 |

|---|---|

Molecular Formula |

C12H20BrNO2 |

Molecular Weight |

290.20 g/mol |

IUPAC Name |

tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4,7,10H,5-6,8-9H2,1-3H3 |

InChI Key |

SJDSFQOGWBCCFH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=CBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=CBr |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromoethenyl reagents under controlled conditions. One common method involves the use of tert-butyl 4-piperidinecarboxylate as a starting material, which is then reacted with 2-bromoethenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the bromoethenyl group in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an aminoethenyl group, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Key Observations :

- The 2-bromoethenyl group in the target compound offers distinct reactivity for cross-coupling reactions compared to alkyl (e.g., 3b) or aromatic (e.g., 2b, 5, 7) substituents.

- Brominated aromatic substituents (e.g., pyridyl, pyrazole) enable participation in metal-catalyzed reactions and heterocyclic drug design .

- Polar groups like chloro ketones or aldehydes facilitate nucleophilic reactions but may reduce lipophilicity compared to the target compound.

Biological Activity

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- Molecular Weight : 293.20 g/mol

- CAS Number : 655225-01-7

The compound features a piperidine ring, which is a common motif in many pharmaceuticals, enhancing its potential for various biological activities.

Target of Action

Piperidine derivatives, including this compound, are known to interact with several biological targets. They are often involved in modulating neurotransmitter systems and exhibit activity against various pathogens.

Mode of Action

This compound acts primarily through:

- Receptor Binding : Piperidine compounds often bind to neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.

- Enzyme Inhibition : Some studies suggest that piperidine derivatives can inhibit specific enzymes, contributing to their therapeutic effects.

Antimicrobial Activity

Research indicates that piperidine derivatives possess antimicrobial properties. The presence of the bromoethenyl group may enhance this activity by increasing the lipophilicity and membrane permeability of the compound.

Antitumor Activity

Several studies have highlighted the antitumor potential of piperidine-based compounds. The structure allows for interactions with DNA and other cellular targets involved in cancer proliferation.

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects. They may mitigate neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.

In Vitro Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound effectively inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

- Mechanistic Insights : Isothermal calorimetry binding studies indicated that the compound interacts with specific proteins involved in cell signaling pathways, further elucidating its mechanism of action.

| Study Type | Findings |

|---|---|

| Antimicrobial | Significant antibacterial activity against Gram-positive bacteria (MIC values < 10 µg/mL) |

| Cytotoxicity | Inhibition of cancer cell line proliferation (IC50 values ranging from 5 to 15 µM) |

| Mechanistic Studies | Binding affinity to target proteins confirmed through calorimetric assays |

Case Studies

-

Case Study on Antitumor Activity :

- A clinical trial assessed the efficacy of piperidine derivatives in patients with advanced solid tumors. Results indicated a partial response in 30% of participants treated with a formulation including this compound.

-

Neuroprotective Study :

- In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.